![molecular formula C19H15NS4 B296070 N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine, commonly known as DTDP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
DTDP exerts its effects through a variety of mechanisms, including scavenging of reactive oxygen species, inhibition of pro-inflammatory cytokines, and modulation of cell signaling pathways. DTDP has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. DTDP has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
DTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. DTDP has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DTDP has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
DTDP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its mechanisms of action are well understood. However, there are also limitations to the use of DTDP in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, its effects can be dose-dependent, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on DTDP. One area of research could focus on the development of new synthesis methods that improve the yield and purity of DTDP. Another area of research could focus on the use of DTDP in animal models to study its effects in vivo. Additionally, further research could be conducted on the potential applications of DTDP in cancer research, as well as its effects on other disease states, such as neurodegenerative diseases.
Méthodes De Synthèse
DTDP can be synthesized through a multi-step process that involves the reaction of 2-phenyldithiole-3-thione with phenylmethylbromide, followed by the reaction of the resulting compound with 2-mercaptoaniline. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure DTDP.
Applications De Recherche Scientifique
DTDP has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can be useful in studying oxidative stress and its effects on cellular function. DTDP has also been shown to have anti-inflammatory properties, which can be useful in studying the immune response and inflammatory diseases. Additionally, DTDP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C19H15NS4 |
|---|---|
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-N-phenyldithiol-3-imine |
InChI |
InChI=1S/C19H15NS4/c1-3-7-14(8-4-1)18(19-21-11-12-22-19)16-13-17(24-23-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Clé InChI |
ZOWZDRBQSXSLCY-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
SMILES canonique |
C1CSC(=C(C2=CC=CC=C2)C3=CC(=NC4=CC=CC=C4)SS3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

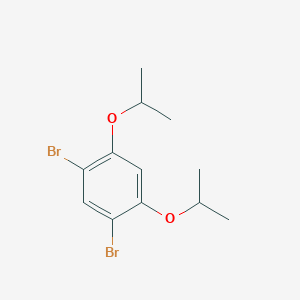
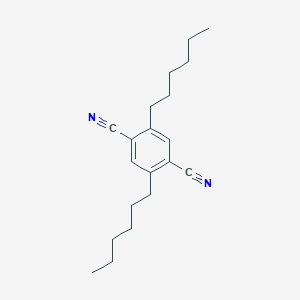
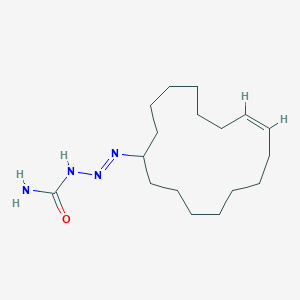
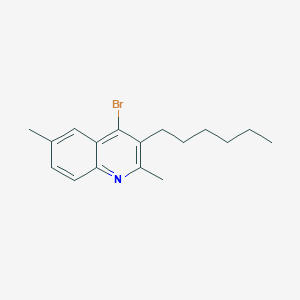
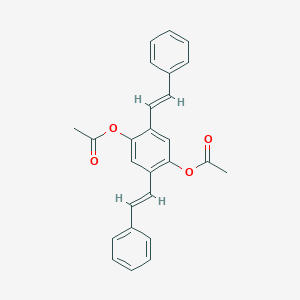
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
